Momelotinib

Catalog No.
S001626
CAS No.
1056634-68-4
M.F
C₂₃H₂₂N₆O₂
M. Wt
414.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Momelotinib

CAS Number

1056634-68-4

Product Name

Momelotinib

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide

Molecular Formula

C₂₃H₂₂N₆O₂

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)

InChI Key

ZVHNDZWQTBEVRY-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Synonyms

CYT 387, CYT-387, CYT387, Momelotinib, N-(cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Description

The exact mass of the compound Momelotinib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Momelotinib inhibits a protein called activin receptor type 1 (ACVR1), also known as activin A receptor type II (ALK2) []. ACVR1 signaling is involved in several cellular processes, including proliferation, differentiation, and survival. In myelofibrosis, abnormal ACVR1 signaling is believed to contribute to the development of scar tissue in the bone marrow, which disrupts normal blood cell production []. By inhibiting ACVR1, momelotinib may help to reduce scar tissue formation and improve blood cell production.

Momelotinib also inhibits Janus kinase (JAK) 1 and 2, which are enzymes involved in cell signaling pathways important for blood cell production []. JAK inhibitors are another class of drugs used to treat myelofibrosis, but some patients become resistant to these therapies. Momelotinib's dual targeting of ACVR1 and JAK may offer a potential benefit for patients who do not respond well to JAK inhibitors alone.

Momelotinib is a small-molecule inhibitor that acts on multiple targets within the cell. It primarily inhibits Janus kinase (JAK) proteins, particularly JAK1 and JAK2, earning it the classification of a JAK inhibitor (JAKi) []. However, it has an additional unique feature: it also inhibits activin A receptor type 1 (ACVR1) []. This dual targeting mechanism makes momelotinib the first and only treatment specifically approved for myelofibrosis patients with anemia.


Molecular Structure Analysis

Momelotinib's structure is complex, but some key features stand out. It belongs to a class of compounds called ATP-competitive inhibitors, meaning it binds to the same site on the target protein (JAK or ACVR1) as adenosine triphosphate (ATP), a crucial molecule in cellular energy transfer []. This competitive binding disrupts the normal function of these proteins.


Chemical Reactions Analysis

The specific synthesis pathway for momelotinib is proprietary information, but research suggests it likely involves multiple steps using various organic chemistry reactions. Detailed information on its decomposition is not readily available in scientific literature.

Momelotinib's significance lies in its dual targeting mechanism. JAK proteins are involved in cell signaling pathways that regulate blood cell production. In myelofibrosis, mutations in JAK genes lead to abnormal signaling, causing bone marrow scarring and reduced blood cell production, including red blood cells leading to anemia []. Momelotinib's inhibition of JAK1/JAK2 helps regulate these pathways and improve blood cell production.

The additional targeting of ACVR1 is particularly relevant for anemia. ACVR1 regulates iron homeostasis in the body. By inhibiting ACVR1, momelotinib suppresses hepcidin, a protein that restricts iron release from storage sites. This allows more iron to be available for red blood cell production, mitigating anemia [].

XLogP3

2.6

Appearance

Yellow solid powder

UNII

6O01GMS00P

Drug Indication

Treatment of myelofibrosis
Treatment of post-polycythaemia vera myelofibrosis, Treatment of polycythaemia vera, Treatment of post-essential thrombocythaemia myelofibrosis, Treatment of essential thrombocythaemia, Treatment of acute lymphoblastic leukaemia

Pharmacology

Momelotinib is an orally bioavailable small-molecule inhibitor of Janus kinases 1 and 2 (JAK1/2) with potential antineoplastic activity. JAK1/2 inhibitor CYT387 competes with JAK1/2 for ATP binding, which may result in inhibition of JAK1/2 activation, inhibition of the JAK-STAT signaling pathway, and so the induction of apoptosis and a reduction of tumor cell proliferation in JAK1/2-expressing tumor cells. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders; the JAK2V617F gain-of-function mutation involves a valine-to-phenylalanine modification at position 617. The JAK-STAT signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
JAK family
JAK1 [HSA:3716] [KO:K11217]

Other CAS

1056634-68-4

Wikipedia

Momelotinib

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-09-12
1:Enhanced Antitumor Activity of Cetuximab in Combination with the Jak Inhibitor CYT387 against Non-Small-Cell Lung Cancer with Various Genotypes. Hu Y, Dong XZ, Liu X, Liu P, Chen YB.Mol Pharm. 2016 Feb 1;13(2):689-97. doi: 10.1021/acs.molpharmaceut.5b00927. Epub 2015 Dec 29. PMID: 26685983 2:P-glycoprotein (MDR1/ABCB1) and breast cancer resistance protein (BCRP/ABCG2) restrict brain accumulation of the JAK1/2 inhibitor, CYT387. Durmus S, Xu N, Sparidans RW, Wagenaar E, Beijnen JH, Schinkel AH.Pharmacol Res. 2013 Oct;76:9-16. doi: 10.1016/j.phrs.2013.06.009. Epub 2013 Jul 1. PMID: 23827160 3:Safety and efficacy of CYT387, a JAK1 and JAK2 inhibitor, in myelofibrosis. Pardanani A, Laborde RR, Lasho TL, Finke C, Begna K, Al-Kali A, Hogan WJ, Litzow MR, Leontovich A, Kowalski M, Tefferi A.Leukemia. 2013 Jun;27(6):1322-7. doi: 10.1038/leu.2013.71. Epub 2013 Mar 5. PMID: 23459451 Free PMC Article4:Liquid chromatography-tandem mass spectrometric assay for the JAK2 inhibitor CYT387 in plasma. Sparidans RW, Durmus S, Xu N, Schinkel AH, Schellens JH, Beijnen JH.J Chromatogr B Analyt Technol Biomed Life Sci. 2012 May 1;895-896:174-7. doi: 10.1016/j.jchromb.2012.03.021. Epub 2012 Mar 23. PMID: 22476054

Explore Compound Types